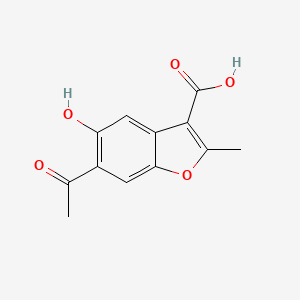
6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds known for their diverse biological activities and therapeutic potential. This particular compound is characterized by its unique structure, which includes an acetyl group, a hydroxyl group, and a carboxylic acid group attached to a benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involves the reaction of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate with sodium hydroxide in ethanol. The reaction mixture is heated, and the solvent is evaporated. The residue is then acidified with hydrochloric acid to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group results in an alcohol .
Wissenschaftliche Forschungsanwendungen
6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Lacks the acetyl group but shares similar structural features.
5-Hydroxy-2-methylbenzofuran-3-carboxylic acid: Similar structure but with a different substitution pattern.
Uniqueness: 6-Acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63529-83-9 |
|---|---|
Molekularformel |
C12H10O5 |
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C12H10O5/c1-5(13)7-4-10-8(3-9(7)14)11(12(15)16)6(2)17-10/h3-4,14H,1-2H3,(H,15,16) |
InChI-Schlüssel |
KRJYAFAFVWKQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2O1)C(=O)C)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B12924196.png)
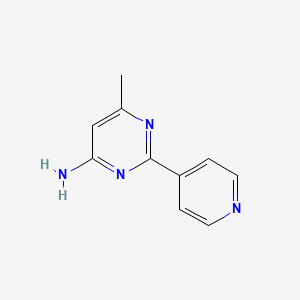
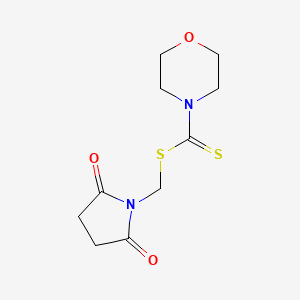
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
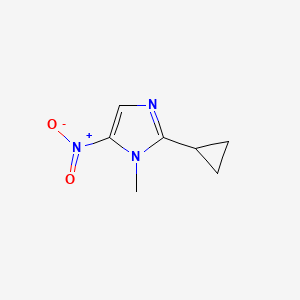

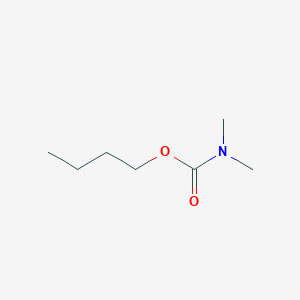
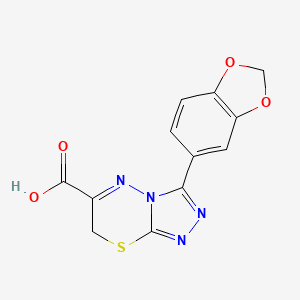
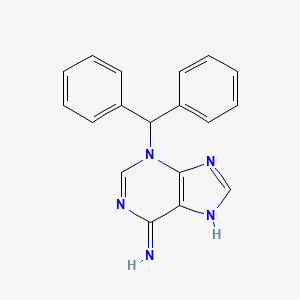
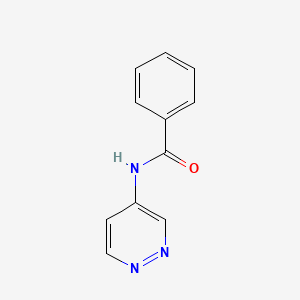
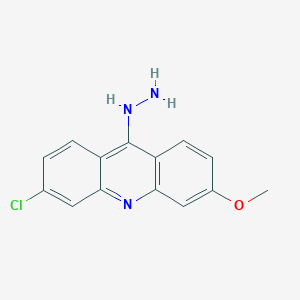
![Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12924284.png)
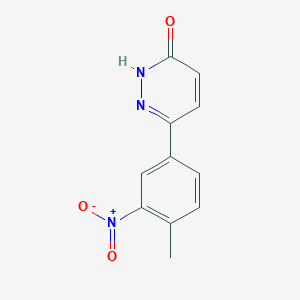
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
